4-cyanotetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a compound that is structurally related to various derivatives of 4H-pyrans, which are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of carbo- and heterocycles. These compounds, including the closely related methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, have been synthesized and studied for their reactivity and potential use in creating novel chemical structures .
Synthesis Analysis
The synthesis of related 4H-pyran derivatives typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This process yields methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which serve as versatile intermediates for further chemical transformations. The synthesis of these compounds has been optimized to improve yields and to develop novel methods for preparing various substituted derivatives .
Molecular Structure Analysis
The molecular structure of 4H-pyran derivatives, such as those mentioned in the provided papers, often features a heterocyclic pyran ring that can adopt different conformations, including a flattened boat conformation. The spatial arrangement of substituents on the pyran ring, such as the carbonyl group and double bonds, can vary, influencing the overall molecular geometry and reactivity. Intramolecular hydrogen bonding and other non-covalent interactions also play a role in stabilizing the molecular structure .
Chemical Reactions Analysis
The reactivity of 4H-pyran derivatives has been explored in various chemical reactions. These compounds can undergo reactions with acids, such as sulfuric and hydrochloric acids, as well as with acetic anhydride and alcohols. Such reactions lead to the formation of different substituted derivatives, including cyclopentenone and pyrano[2,3-d]-pyrimidine structures. The study of these reactions is crucial for expanding the utility of 4H-pyran derivatives in synthetic organic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid are not detailed in the provided papers, the properties of related 4H-pyran derivatives can be inferred. These compounds typically exhibit properties that are influenced by their molecular structure, such as solubility in various solvents, melting points, and stability under different conditions. The presence of functional groups like cyano, amino, and ester moieties can affect the acidity, basicity, and reactivity of these molecules .
Scientific Research Applications
- 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a solid substance and has a CAS Number of 848821-06-7 .
- This compound is used in the preparation of Imidazo [1,2-a]pyridinyl derivatives as IRAK4 inhibitors . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors. Inhibitors of IRAK4 are being studied for their potential to treat inflammatory diseases.
- Another compound, Tetrahydropyran-4-yl-carboxylic acid , which is structurally similar to 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid, is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research .
Safety And Hazards
properties
IUPAC Name |
4-cyanooxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLMLYLFDJEUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575631 |
Source
|
Record name | 4-Cyanooxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyanotetrahydro-2H-pyran-4-carboxylic acid | |
CAS RN |
848821-06-7 |
Source
|
Record name | 4-Cyanooxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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